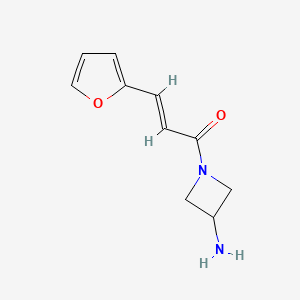
(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as AAF, is a novel synthetic compound that has recently been the focus of scientific research due to its potential applications in various fields. AAF is a cyclic compound with a five-membered ring structure that contains nitrogen, oxygen, and carbon atoms. It is a highly versatile compound with a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds, such as chalcone derivatives and Schiff base compounds, have been extensively studied. For example, a study detailed the synthesis and characterization of Schiff base compounds derived from furan-2-yl derivatives, exploring their potential biological activities. These compounds exhibited significant antimicrobial, antifungal, antioxidant, and antitumor properties, highlighting the importance of structural features in determining biological activity (Abu-Yamin et al., 2022).
Biological Activities
The biological activities of compounds related to "(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" have been a focal point of research. Studies have demonstrated that these compounds possess a range of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor effects. This suggests potential applications in developing new therapeutic agents (Abu-Yamin et al., 2022).
Photophysical Properties
The photophysical properties of furan-2-yl derivatives have also been investigated, with studies examining the effects of solvent polarity on their absorption and fluorescence characteristics. This research is crucial for understanding the electronic properties of these compounds and their potential applications in materials science and photodynamic therapy (Kumari et al., 2017).
Advanced Applications
Further research has explored the synthesis of novel derivatives incorporating furan-2-yl moieties for potential use in various applications, including the development of new materials and drug candidates. These studies underscore the versatility and significance of furan-2-yl derivatives in scientific research and their potential to contribute to advancements in multiple domains (Prabakaran et al., 2021).
Propiedades
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-6-12(7-8)10(13)4-3-9-2-1-5-14-9/h1-5,8H,6-7,11H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVRVKJPVDAPGQ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



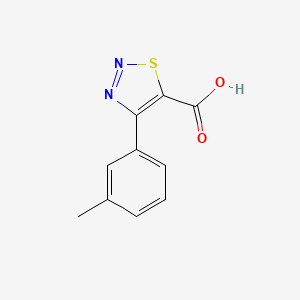
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
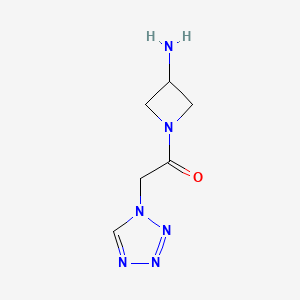
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)
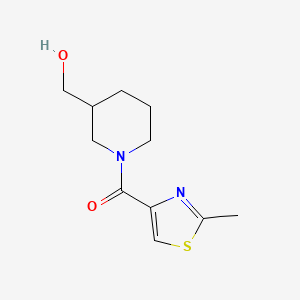
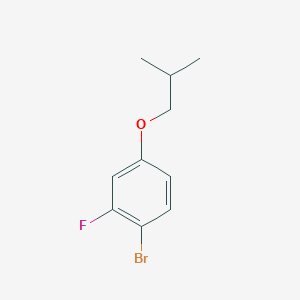
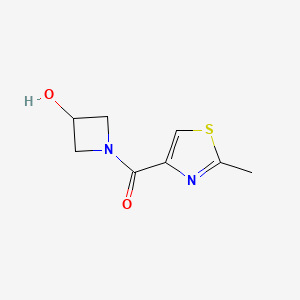
![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466495.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)